molecular formula C26H44O4 B017627 1-Palmitoyl-3-O-benzyl-rac-glycerol CAS No. 1487-51-0

1-Palmitoyl-3-O-benzyl-rac-glycerol

Cat. No.: B017627
CAS No.: 1487-51-0
M. Wt: 420.6 g/mol
InChI Key: KTMANQJLYZAYIP-UHFFFAOYSA-N
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Preparation Methods

1-Palmitoyl-3-O-benzyl-rac-glycerol is typically synthesized through chemical reactions involving palmitic acid, benzyl alcohol, and glycerol . One common synthetic route involves the esterification of palmitic acid with benzyl alcohol, followed by the reaction with glycerol under appropriate conditions to form the desired compound . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve optimized reaction conditions and purification processes to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

1-Palmitoyl-3-O-benzyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary alcohols.

Scientific Research Applications

1-Palmitoyl-3-O-benzyl-rac-glycerol has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies involving lipid chemistry and esterification reactions.

    Biology: This compound is utilized in research on lipid metabolism and the role of lipids in cellular processes.

    Medicine: It serves as a reference compound in the development of lipid-based drug delivery systems and in studies on the pharmacokinetics of lipid molecules.

    Industry: The compound is used in the formulation of cosmetic products and as an intermediate in the synthesis of other complex lipids.

Mechanism of Action

The mechanism of action of 1-Palmitoyl-3-O-benzyl-rac-glycerol involves its interaction with lipid metabolic pathways. The compound can be incorporated into cellular membranes, affecting membrane fluidity and function. It may also serve as a substrate for enzymes involved in lipid metabolism, influencing the production of bioactive lipid molecules.

Comparison with Similar Compounds

1-Palmitoyl-3-O-benzyl-rac-glycerol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of palmitic acid and benzyl groups, which confer distinct solubility and reactivity properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(2-hydroxy-3-phenylmethoxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(28)30-23-25(27)22-29-21-24-18-15-14-16-19-24/h14-16,18-19,25,27H,2-13,17,20-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMANQJLYZAYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554320
Record name 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487-51-0
Record name 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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